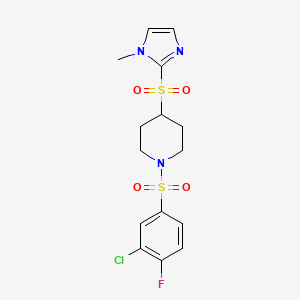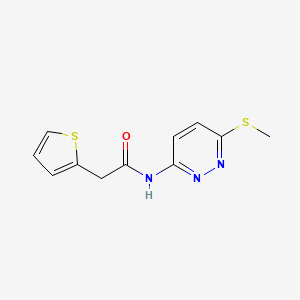![molecular formula C16H16ClN3O3S B2556991 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 897480-05-6](/img/structure/B2556991.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a structurally modified derivative of benzothiazole . It is a hybrid compound consisting of isothiazole and piperazine moieties .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of this compound was analyzed based on IR, 1H NMR, 13C NMR, and mass spectral data . The NMR data provided information about the hydrogen and carbon atoms in the compound . The IR data provided information about the functional groups present in the compound .Chemical Reactions Analysis
The compound was evaluated for its drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of five criteria used to evaluate the drug-likeness or potential of a chemical compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 469 (m/z 469) as determined by mass spectrometry . The compound was found to have a melting point of 187–189 °C . The theoretical and found percentages of Carbon, Hydrogen, and Nitrogen in the compound were also reported .Scientific Research Applications
Antimicrobial and Antitubercular Activity
Compounds featuring a benzothiazol-2-yl(piperazin-1-yl)methanone scaffold, similar to the one , have been investigated for their antimicrobial potential. For instance, a study by Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives using a base structure that includes amino substituted benzothiazoles, showing variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, with several compounds displaying potential anti-tubercular activity in vitro against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).
Antiviral Activity
Derivatives of 4-chlorobenzoic acid, which share a similarity with the core structure of the chemical , have been synthesized and tested for their antiviral activity. Chen et al. (2010) reported certain derivatives possessing anti-tobacco mosaic virus activity, highlighting the potential for these compounds in antiviral research (Chen et al., 2010).
Antagonistic Properties and Receptor Interaction
Compounds structurally related to benzothiazoles and piperazines have been explored for their interaction with biological receptors. For example, Shim et al. (2002) studied a compound's molecular interaction with the CB1 cannabinoid receptor, demonstrating its antagonistic properties. This research suggests potential applications in understanding receptor-ligand interactions and in the development of receptor-specific drugs (Shim et al., 2002).
Future Directions
properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-11-2-1-3-13-14(11)18-16(24-13)20-6-4-19(5-7-20)15(21)12-10-22-8-9-23-12/h1-3,10H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWKPJIJDCUFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


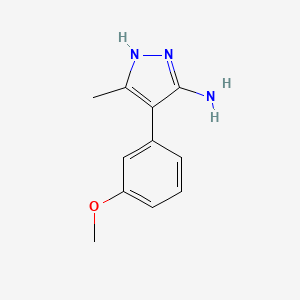
![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2556911.png)
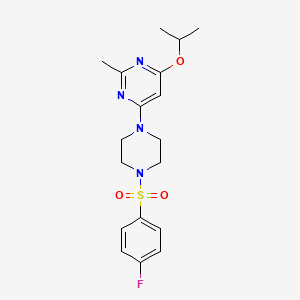
![N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2556913.png)
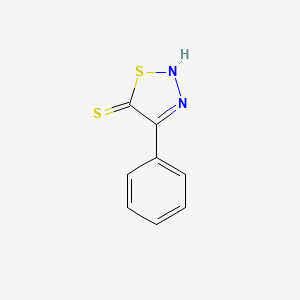
![(2Z)-N-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2-[(3-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2556917.png)
![methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2556918.png)
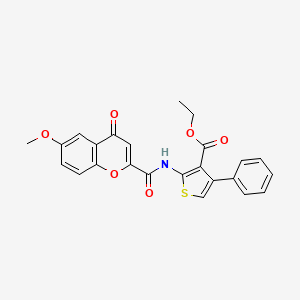
![7-(4-Bromophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2556922.png)
